molecular formula C24H32FNO4 B12744821 alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol CAS No. 88772-47-8

alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol

Cat. No.: B12744821
CAS No.: 88772-47-8
M. Wt: 417.5 g/mol
InChI Key: WRJRAFPXDHDMBA-UHFFFAOYSA-N
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Description

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol is a complex organic compound with a unique structure that includes methoxy groups, a piperidinyl group, and a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core fluorobenzene structure, followed by the introduction of methoxy groups and the piperidinyl ethoxy side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact mechanism may vary depending on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorobenzene derivatives and compounds with piperidinyl or methoxy groups. Examples include:

Uniqueness

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

88772-47-8

Molecular Formula

C24H32FNO4

Molecular Weight

417.5 g/mol

IUPAC Name

1-[3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-(4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C24H32FNO4/c1-28-21-12-13-22(29-2)24(30-17-16-26-14-4-3-5-15-26)23(21)20(27)11-8-18-6-9-19(25)10-7-18/h6-7,9-10,12-13,20,27H,3-5,8,11,14-17H2,1-2H3

InChI Key

WRJRAFPXDHDMBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)F)O

Origin of Product

United States

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